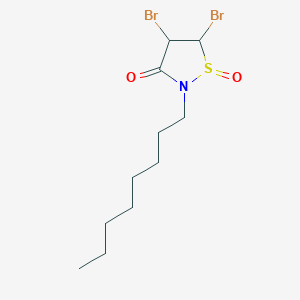
4,5-Dibromo-2-octyl-1lambda~4~,2-thiazolidine-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dibromo-2-octyl-1lambda~4~,2-thiazolidine-1,3-dione is a heterocyclic compound that belongs to the thiazolidine family Thiazolidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-2-octyl-1lambda~4~,2-thiazolidine-1,3-dione typically involves the reaction of 2-octyl-1lambda~4~,2-thiazolidine-1,3-dione with bromine in an appropriate solvent. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4 and 5 positions. Common solvents used in this reaction include chloroform, dichloromethane, or carbon tetrachloride. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high yields. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial production to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-2-octyl-1lambda~4~,2-thiazolidine-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the bromine atoms can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran at low temperatures.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of debrominated thiazolidine derivatives.
Substitution: Formation of substituted thiazolidine derivatives with various functional groups.
Scientific Research Applications
4,5-Dibromo-2-octyl-1lambda~4~,2-thiazolidine-1,3-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its reactivity and functional group compatibility.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-2-octyl-1lambda~4~,2-thiazolidine-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms and the thiazolidine ring play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The compound may act as an inhibitor of enzymes involved in cancer cell proliferation or as an antimicrobial agent by disrupting bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: A well-known antidiabetic agent that acts by activating peroxisome proliferator-activated receptors (PPARs).
1,3-Thiazolidine-4-one: Known for its antimicrobial and anticancer properties.
2,4-Thiazolidinedione: Used in the treatment of type 2 diabetes and exhibits hypoglycemic activity
Uniqueness
The compound’s ability to undergo various chemical reactions and form stable complexes with biological targets makes it a valuable scaffold for drug development and industrial applications .
Properties
CAS No. |
61323-63-5 |
|---|---|
Molecular Formula |
C11H19Br2NO2S |
Molecular Weight |
389.15 g/mol |
IUPAC Name |
4,5-dibromo-2-octyl-1-oxo-1,2-thiazolidin-3-one |
InChI |
InChI=1S/C11H19Br2NO2S/c1-2-3-4-5-6-7-8-14-11(15)9(12)10(13)17(14)16/h9-10H,2-8H2,1H3 |
InChI Key |
ACDHTWSCAHXWNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C(=O)C(C(S1=O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















